2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate
Overview
Description
2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate is a chemical compound with the molecular formula C15H16N2O7S2 and a molecular weight of 400.43 g/mol . This compound is known for its unique structure, which includes an aminobenzamido group, a sulfonyl group, and an ethyl hydrogen sulfate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the aminobenzamido intermediate: This step involves the reaction of 4-aminobenzoic acid with an appropriate reagent to form the aminobenzamido group.
Introduction of the sulfonyl group: The aminobenzamido intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Addition of the ethyl hydrogen sulfate group: Finally, the sulfonyl intermediate is reacted with ethyl hydrogen sulfate to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular processes .
Comparison with Similar Compounds
2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate can be compared with other similar compounds, such as benzenesulfonamide derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the aminobenzamido, sulfonyl, and ethyl hydrogen sulfate groups in this compound distinguishes it from other compounds and contributes to its specific chemical and biological activities .
Similar compounds include:
- Benzenesulfonamide derivatives
- Sulfonylureas
- Sulfonic acid derivatives
Properties
IUPAC Name |
2-[3-[(4-aminobenzoyl)amino]phenyl]sulfonylethyl hydrogen sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S2/c16-12-6-4-11(5-7-12)15(18)17-13-2-1-3-14(10-13)25(19,20)9-8-24-26(21,22)23/h1-7,10H,8-9,16H2,(H,17,18)(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQHTZHUHOZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563066 | |
Record name | 2-[3-(4-Aminobenzamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66056-51-7 | |
Record name | 4-Amino-N-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66056-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(4-Aminobenzamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 4-amino-N-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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